Cas no 1496889-16-7 (2-ethoxy-2,4-dimethylpentan-1-amine)

2-ethoxy-2,4-dimethylpentan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-ethoxy-2,4-dimethylpentan-1-amine
- EN300-1294192
- 1496889-16-7
- AKOS015413625
-
- インチ: 1S/C9H21NO/c1-5-11-9(4,7-10)6-8(2)3/h8H,5-7,10H2,1-4H3
- InChIKey: WMCXUADFVGNICL-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C)(CN)CC(C)C
計算された属性
- せいみつぶんしりょう: 159.162314293g/mol
- どういたいしつりょう: 159.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 104
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 35.2Ų
2-ethoxy-2,4-dimethylpentan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1294192-2.5g |
2-ethoxy-2,4-dimethylpentan-1-amine |
1496889-16-7 | 2.5g |
$1428.0 | 2023-06-06 | ||
Enamine | EN300-1294192-0.05g |
2-ethoxy-2,4-dimethylpentan-1-amine |
1496889-16-7 | 0.05g |
$612.0 | 2023-06-06 | ||
Enamine | EN300-1294192-10.0g |
2-ethoxy-2,4-dimethylpentan-1-amine |
1496889-16-7 | 10g |
$3131.0 | 2023-06-06 | ||
Enamine | EN300-1294192-0.25g |
2-ethoxy-2,4-dimethylpentan-1-amine |
1496889-16-7 | 0.25g |
$670.0 | 2023-06-06 | ||
Enamine | EN300-1294192-250mg |
2-ethoxy-2,4-dimethylpentan-1-amine |
1496889-16-7 | 250mg |
$513.0 | 2023-09-30 | ||
Enamine | EN300-1294192-5000mg |
2-ethoxy-2,4-dimethylpentan-1-amine |
1496889-16-7 | 5000mg |
$1614.0 | 2023-09-30 | ||
Enamine | EN300-1294192-500mg |
2-ethoxy-2,4-dimethylpentan-1-amine |
1496889-16-7 | 500mg |
$535.0 | 2023-09-30 | ||
Enamine | EN300-1294192-1000mg |
2-ethoxy-2,4-dimethylpentan-1-amine |
1496889-16-7 | 1000mg |
$557.0 | 2023-09-30 | ||
Enamine | EN300-1294192-0.5g |
2-ethoxy-2,4-dimethylpentan-1-amine |
1496889-16-7 | 0.5g |
$699.0 | 2023-06-06 | ||
Enamine | EN300-1294192-1.0g |
2-ethoxy-2,4-dimethylpentan-1-amine |
1496889-16-7 | 1g |
$728.0 | 2023-06-06 |
2-ethoxy-2,4-dimethylpentan-1-amine 関連文献
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
2-ethoxy-2,4-dimethylpentan-1-amineに関する追加情報
2-Ethoxy-2,4-dimethylpentan-1-amine (CAS No. 1496889-16-7): A Comprehensive Overview
In the realm of specialty chemicals, 2-ethoxy-2,4-dimethylpentan-1-amine (CAS No. 1496889-16-7) stands out as a compound of significant interest due to its unique structural properties and versatile applications. This tertiary amine, characterized by its ethoxy and dimethyl substituents, has garnered attention in pharmaceutical intermediates, agrochemical formulations, and material science. Its molecular formula, C9H21NO, and precise steric configuration make it a valuable building block for synthesizing complex molecules.
The compound’s chemical name and CAS number are frequently searched in academic and industrial databases, reflecting its relevance in R&D. Users often inquire about its synthesis methods, solubility profiles, and stability under varying pH conditions. Recent trends also highlight queries linking it to green chemistry and sustainable synthesis, aligning with global efforts to reduce environmental footprints in chemical production.
From a structural perspective, the ethoxy group at the 2-position enhances the compound’s lipophilicity, making it suitable for formulations requiring controlled release or membrane penetration. Meanwhile, the dimethyl branches contribute to steric hindrance, a feature exploited in catalysis and polymer stabilization. Researchers have explored its potential in pharmaceutical intermediates, particularly for designing prodrugs or modifying bioavailability profiles of active ingredients.
In agrochemical applications, 2-ethoxy-2,4-dimethylpentan-1-amine serves as a precursor for herbicides and plant growth regulators. Its compatibility with non-polar solvents and high thermal stability make it ideal for field formulations. Notably, patents filed between 2020–2023 describe its utility in slow-release nitrogen fertilizers, addressing contemporary concerns about nutrient leaching and soil degradation.
Analytical techniques such as GC-MS and NMR spectroscopy are commonly employed to verify the purity of this compound. Industry standards demand ≥98% purity for most applications, with impurities like isomeric byproducts rigorously controlled. Storage recommendations emphasize airtight containers under inert gas to prevent oxidative degradation, a topic frequently discussed in technical forums.
Emerging discussions connect 1496889-16-7 to bio-based solvents and circular economy initiatives. For instance, its derivatization into biodegradable surfactants aligns with the EU’s Chemical Strategy for Sustainability. Such developments resonate with search trends emphasizing eco-friendly alternatives to traditional petrochemicals.
In summary, 2-ethoxy-2,4-dimethylpentan-1-amine exemplifies innovation at the intersection of chemistry and sustainability. Its multifaceted roles—from enabling precision drug delivery to advancing greener agriculture—underscore its importance in modern industrial chemistry. As research continues, this compound is poised to address even more cutting-edge challenges in science and technology.
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